Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-
Description
The compound Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- is a tetrahydroisoquinoline derivative characterized by a 3-bromobenzoyl substituent at position 2 and a 2-chlorophenyl group at position 1. Tetrahydroisoquinoline scaffolds are pharmacologically significant due to their structural similarity to neurotransmitters and their diverse bioactivity profiles, including antitumor, antimicrobial, and neuroprotective properties . The bromine and chlorine substituents in this compound likely enhance its lipophilicity, influencing membrane permeability and binding affinity to biological targets.
Properties
CAS No. |
828286-19-7 |
|---|---|
Molecular Formula |
C22H17BrClNO |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3-bromophenyl)-[1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C22H17BrClNO/c23-17-8-5-7-16(14-17)22(26)25-13-12-15-6-1-2-9-18(15)21(25)19-10-3-4-11-20(19)24/h1-11,14,21H,12-13H2 |
InChI Key |
AUADWLLTUGKYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the bromobenzoyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Introduction of Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base such as pyridine.
Introduction of Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related tetrahydroisoquinoline derivatives, emphasizing substituent effects, molecular properties, and biological activities.
Key Comparative Insights:
Substituent Effects on Bioactivity: The 3-bromobenzoyl and 2-chlorophenyl groups in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to the 6,8-dichloro and 3-bromophenyl groups in the analog from . Halogens (Br, Cl) are known to improve metabolic stability and target affinity.
Synthetic Flexibility :
- Brominated derivatives (e.g., ) are highlighted for their utility as intermediates for further functionalization. The target compound’s 3-bromobenzoyl group could similarly allow cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse analogs .
Biological Potential: The 1-cyano group in confers neurotoxic and antitumor activity, suggesting that the target’s benzoyl substituent might be optimized for similar pathways.
The target compound’s halogen content necessitates similar precautions.
Biological Activity
Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- (CAS Number: 828286-19-7) is a notable member of this class, exhibiting various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H17BrClNO
- Molecular Weight : 426.733 g/mol
- Structural Features : This compound features a tetrahydroisoquinoline core with a bromobenzoyl and chlorophenyl substituent, contributing to its unique biological profile.
Biological Activities
The biological activities of isoquinoline derivatives are extensive and include:
- Antitumor Activity : Isoquinoline compounds have been reported to exhibit significant antitumor effects against various cancer cell lines. For instance, studies show that certain isoquinoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Isoquinolines have demonstrated antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Effects : Some isoquinoline derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
Research Findings
Recent studies have focused on the synthesis and evaluation of isoquinoline derivatives for their biological activities. Here are some key findings:
-
Anticancer Activity :
- A study published in 2020 highlighted the anticancer potential of various isoquinoline alkaloids, noting that they can effectively target multiple signaling pathways involved in tumor progression .
- Specific derivatives showed IC50 values in the low micromolar range against several cancer cell lines.
- Antimicrobial Studies :
- Mechanistic Insights :
Data Table: Biological Activities of Isoquinoline Derivatives
Case Studies
A notable case study involved the synthesis of a series of isoquinoline derivatives, including the compound . These derivatives were screened for their biological activities using established protocols for anticancer and antimicrobial assays. The results indicated a promising profile for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
